molecular formula C12H18O3S B8678092 4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene CAS No. 79573-96-9

4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene

Cat. No.: B8678092
CAS No.: 79573-96-9
M. Wt: 242.34 g/mol
InChI Key: AIIGNXGDSFHBGR-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group, a methoxy group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene involves its interaction with various molecular targets and pathways. The tert-butyl group can act as a steric hindrance, affecting the compound’s reactivity and interaction with other molecules. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) groups on the benzene ring makes it a versatile compound for various chemical reactions and applications .

Properties

CAS No.

79573-96-9

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

IUPAC Name

4-tert-butyl-1-methoxy-2-methylsulfonylbenzene

InChI

InChI=1S/C12H18O3S/c1-12(2,3)9-6-7-10(15-4)11(8-9)16(5,13)14/h6-8H,1-5H3

InChI Key

AIIGNXGDSFHBGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

17.4 g (0.076 mol) of 3-(1,1-dimethylethyl)-6-methoxybenzenesulfinic acid are suspended in 120 ml of acetone, and 13.3 ml (0.095 mol) of triethylamine and 8.5 ml (0.12 mol) of iodomethane are added. The mixture is stirred at room temperature for 2 hours and then poured onto ice-water. The precipitate which separates out is filtered off with suction and recrystallized from N-butanol.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

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